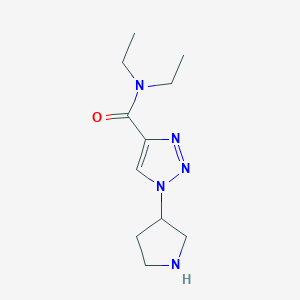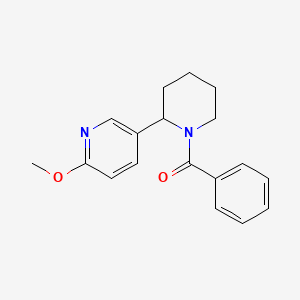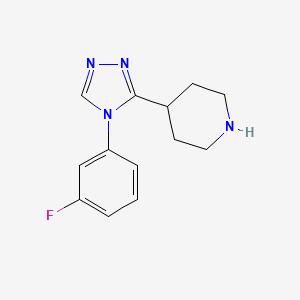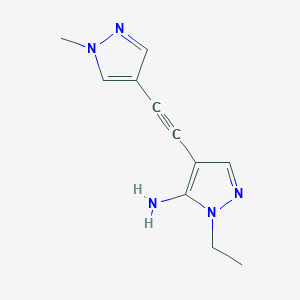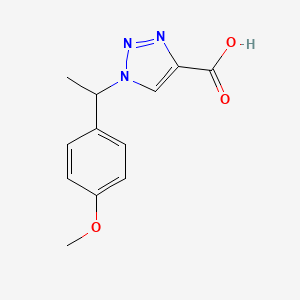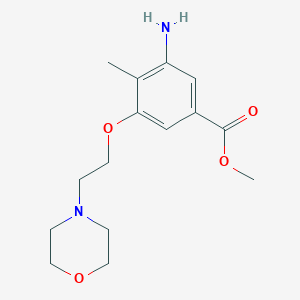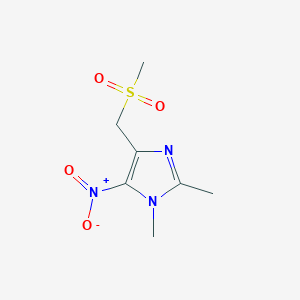
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the tosyl group. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually includes the methylation and phenylation of the amine group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
The major products formed from these reactions include various substituted derivatives and ring-modified compounds, which can be further utilized in synthetic chemistry.
Scientific Research Applications
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylpyridin-2-amine: Lacks the tosyl and pyrrolidine groups, making it less complex.
N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine: Similar structure but without the methyl group.
N-Methyl-N-phenyl-5-(pyrrolidin-2-yl)pyridin-2-amine: Lacks the tosyl group.
Uniqueness
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosyl and pyrrolidine groups, which confer specific chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C23H25N3O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C23H25N3O2S/c1-18-10-13-21(14-11-18)29(27,28)26-16-6-9-22(26)19-12-15-23(24-17-19)25(2)20-7-4-3-5-8-20/h3-5,7-8,10-15,17,22H,6,9,16H2,1-2H3 |
InChI Key |
FNCBBXSTLRPMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


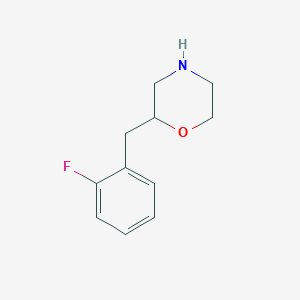
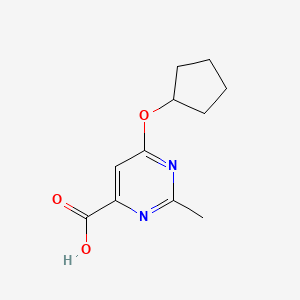
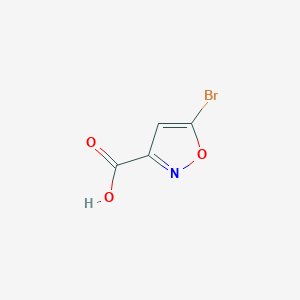
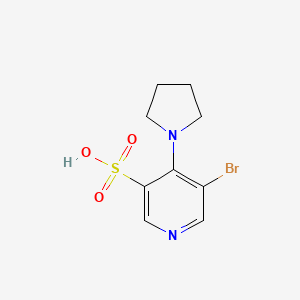
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
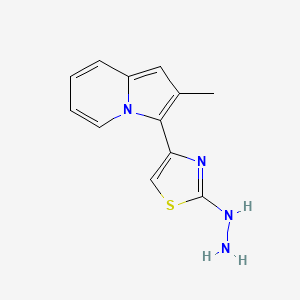
![3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B15058210.png)
